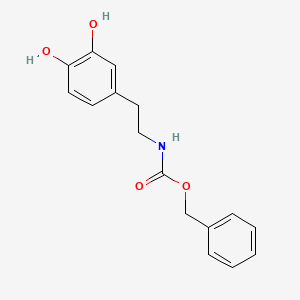
N-(Carbobenzyloxy)dopamine
Descripción general
Descripción
N-(Carbobenzyloxy)dopamine is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 3,4-dihydroxyphenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of benzyl chloroformate with 3,4-dihydroxyphenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbamate group can be reduced to an amine under strong reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or strong nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(Carbobenzyloxy)dopamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(Carbobenzyloxy)dopamine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Neuroprotection: It may inhibit enzymes involved in neurodegeneration, such as monoamine oxidase.
Anti-inflammatory: It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparación Con Compuestos Similares
- Benzyl 2,4-dihydroxyphenyl ketone
- Benzyl N-(3-hydroxypropyl)carbamate
- 2-Phenyl-2′,4′,6′-trihydroxyacetophenone
Uniqueness: N-(Carbobenzyloxy)dopamine is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both the benzyl carbamate and dihydroxyphenyl groups allows for diverse applications and mechanisms of action that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20) |
Clave InChI |
XEVWDUMEFJXJOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













